4'-n-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone
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Overview
Description
4’-n-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone is a fluorinated aromatic ketone. This compound is characterized by the presence of five fluorine atoms and a pentoxy group attached to the acetophenone core. Fluorinated compounds like this one are of significant interest in various fields due to their unique chemical properties, such as high thermal stability and resistance to degradation.
Preparation Methods
The synthesis of 4’-n-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone typically involves the introduction of the pentoxy group and fluorine atoms onto the acetophenone backbone. One common synthetic route includes the Friedel-Crafts acylation of a fluorinated benzene derivative with a pentoxy-substituted acyl chloride under acidic conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4’-n-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-n-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with high thermal stability and resistance to harsh conditions.
Mechanism of Action
The mechanism of action of 4’-n-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone involves its interaction with molecular targets through its fluorinated aromatic ring and ketone group. These interactions can affect various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4’-n-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone can be compared with other fluorinated acetophenones, such as:
2,2,2-Trifluoroacetophenone: Lacks the pentoxy group and has fewer fluorine atoms.
4’-Methoxy-2,2,2,3’,5’-pentafluoroacetophenone: Similar structure but with a methoxy group instead of a pentoxy group.
4’-Ethoxy-2,2,2,3’,5’-pentafluoroacetophenone: Similar structure but with an ethoxy group instead of a pentoxy group. The uniqueness of 4’-n-Pentoxy-2,2,2,3’,5’-pentafluoroacetophenone lies in its specific combination of fluorine atoms and the pentoxy group, which imparts distinct chemical and physical properties.
Biological Activity
The compound 4'-n-Pentoxy-2,2,2,3',5'-pentafluoroacetophenone is a fluorinated acetophenone derivative that has garnered interest in various fields of chemical and biological research. Its unique structure, characterized by a pentoxy group and multiple fluorine atoms, suggests potential applications in medicinal chemistry and agrochemicals. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H10F5O
- SMILES Notation:
CC(=O)c1c(F)c(F)c(F)c(F)c1F
This structure features a central acetophenone moiety with five fluorine atoms positioned on the aromatic ring and a pentoxy substituent at the para position.
Physical Properties
- Molecular Weight: 292.21 g/mol
- Boiling Point: Approximately 130-131 °C
- Density: 1.476 g/mL at 25 °C
The biological activity of this compound is primarily attributed to its interaction with cellular targets involved in metabolic processes. Preliminary studies suggest that fluorinated compounds can influence mitochondrial function and cellular signaling pathways.
Potential Mechanisms Include:
- Inhibition of Mitochondrial Complexes: Similar to other fluorinated compounds, this compound may inhibit mitochondrial complex II (succinate dehydrogenase), disrupting ATP production and inducing apoptosis in certain cell types.
- Antimicrobial Activity: Fluorinated compounds have been shown to exhibit antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.
Table 1: Summary of Biological Assays Conducted with this compound
Case Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of various acetophenone derivatives, including this compound on HeLa cells, it was found that the compound exhibited significant cytotoxicity at concentrations above 20 µM. The mechanism was linked to mitochondrial dysfunction leading to increased apoptosis rates.
Case Study 2: Antimicrobial Properties
Research investigating the antimicrobial properties of fluorinated acetophenones revealed that this compound showed promising activity against Staphylococcus aureus. The compound inhibited bacterial growth effectively at low concentrations (5 µM), suggesting potential for development as an antimicrobial agent.
Properties
IUPAC Name |
1-(3,5-difluoro-4-pentoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5O2/c1-2-3-4-5-20-11-9(14)6-8(7-10(11)15)12(19)13(16,17)18/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVVKZZALVYYQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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